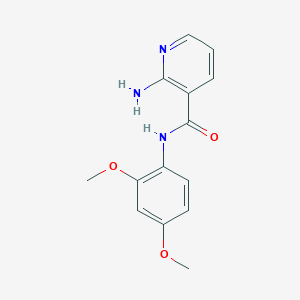

![molecular formula C12H15N3 B6497361 1-[(pyridin-3-yl)methyl]piperidine-4-carbonitrile CAS No. 1455965-95-3](/img/structure/B6497361.png)

1-[(pyridin-3-yl)methyl]piperidine-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-[(pyridin-3-yl)methyl]piperidine-4-carbonitrile” is a compound that contains a pyridine and a piperidine ring . Pyridine and piperidine are both important heterocyclic compounds used widely in medicinal chemistry . The pyrrolidine ring, a type of piperidine, is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies and approaches to these types of compounds have been reported in the literature .Molecular Structure Analysis

The molecular structure of “this compound” likely includes a pyridine ring attached to a piperidine ring via a methylene bridge . The exact structure would depend on the specific synthesis process and any subsequent reactions.Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. In general, pyrrolidine derivatives can undergo a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, the compound may have certain solubility characteristics, melting point, boiling point, etc .Wissenschaftliche Forschungsanwendungen

1-[(pyridin-3-yl)methyl]piperidine-4-carbonitrile is a versatile compound that has a wide range of applications in the scientific and medical fields. It is used in the synthesis of pharmaceuticals, as well as in the synthesis of other organic compounds. It is also used in the production of dyes, pigments, and other materials. This compound is also used in the synthesis of peptides, peptidomimetics, and other biomolecules. In addition, it is used in the study of protein structure and function, as well as in the study of enzyme kinetics.

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit cdk2 , a protein kinase involved in the regulation of the cell cycle . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2/cyclin a2 . This inhibition could lead to alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines . For instance, they have demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range .

Vorteile Und Einschränkungen Für Laborexperimente

1-[(pyridin-3-yl)methyl]piperidine-4-carbonitrile is a versatile compound with a variety of applications in the scientific and medical fields. It is relatively easy to synthesize and can be used in a variety of lab experiments. It is also relatively stable and has a low toxicity. However, its biochemical and physiological effects are not fully understood, so it is important to use caution when working with this compound in the lab.

Zukünftige Richtungen

The future of 1-[(pyridin-3-yl)methyl]piperidine-4-carbonitrile is promising, as its potential applications are still being explored. The development of new synthesis methods for this compound could lead to the production of new compounds with more specialized properties. In addition, further research into the biochemical and physiological effects of this compound could lead to the development of new treatments for a variety of diseases. Finally, the development of new methods for the detection and quantification of this compound could lead to the development of new diagnostic tests.

Synthesemethoden

1-[(pyridin-3-yl)methyl]piperidine-4-carbonitrile can be synthesized by several methods, including the reaction of 3-aminopyridine and methyl piperidine-4-carboxylate in the presence of a strong base such as sodium hydride. The reaction is carried out at temperatures ranging from 0-100°C, depending on the reactants used. The reaction produces a mixture of this compound and its isomer, 3-amino-4-methylpiperidine-4-carboxylate. The product can be further purified by recrystallization or column chromatography.

Biochemische Analyse

Biochemical Properties

1-[(Pyridin-3-yl)methyl]piperidine-4-carbonitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent modulation of cholinergic signaling. Additionally, this compound has shown potential interactions with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . These interactions can influence the metabolic pathways and detoxification processes in cells.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it can modulate cholinergic signaling pathways by inhibiting acetylcholinesterase, leading to altered neurotransmission and potential neuroprotective effects . In hepatocytes, the compound’s interaction with cytochrome P450 enzymes can affect cellular metabolism and detoxification processes . Furthermore, this compound has been shown to influence gene expression and cellular signaling pathways, potentially impacting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity and leading to an accumulation of acetylcholine in the synaptic cleft . This inhibition can modulate cholinergic signaling and influence various physiological processes. Additionally, this compound interacts with cytochrome P450 enzymes, potentially inhibiting or inducing their activity, which can alter the metabolism of other compounds and affect cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism, gene expression, and signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to modulate cholinergic signaling and exhibit neuroprotective effects . At higher doses, it can lead to toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, while adverse effects occur at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes play a crucial role in the oxidation, reduction, and hydrolysis of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The compound’s effects on metabolic flux and metabolite levels can influence cellular homeostasis and detoxification processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, it can bind to intracellular proteins and accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and influence cellular processes . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, affecting its biochemical properties and interactions .

Eigenschaften

IUPAC Name |

1-(pyridin-3-ylmethyl)piperidine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-8-11-3-6-15(7-4-11)10-12-2-1-5-14-9-12/h1-2,5,9,11H,3-4,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNAPJZLZHZSDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)CC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide](/img/structure/B6497278.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6497283.png)

![1-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide](/img/structure/B6497289.png)

![2-({[2-(trifluoromethyl)phenyl]methyl}amino)pyridine-3-carbonitrile](/img/structure/B6497292.png)

![1-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B6497295.png)

![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B6497300.png)

![1-{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B6497308.png)

![1-{1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B6497322.png)

![2-[(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6497391.png)

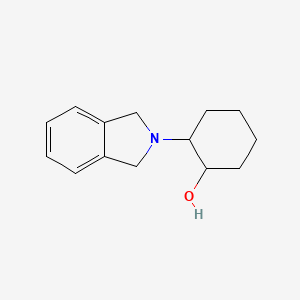

![(2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-2-[(furan-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6497398.png)

![methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate](/img/structure/B6497406.png)